molecular formula C8H12N2O4 B070693 (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 195525-52-1

(S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B070693
CAS No.: 195525-52-1
M. Wt: 200.19 g/mol
InChI Key: RJEPJIDFVKNBPW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is a complex organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the keto group can produce a secondary alcohol.

Scientific Research Applications

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate analogs: These compounds have similar structures but differ in functional groups, leading to variations in their chemical and biological properties.

    Pyrrole derivatives: Compounds with a pyrrole ring structure that exhibit different reactivity and applications.

The uniqueness of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

195525-52-1

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-2-14-8(13)5-6(9)4(3-11)10-7(5)12/h4,11H,2-3,9H2,1H3,(H,10,12)/t4-/m1/s1

InChI Key

RJEPJIDFVKNBPW-SCSAIBSYSA-N

SMILES

CCOC(=O)C1=C(C(NC1=O)CO)N

Isomeric SMILES

CCOC(=O)C1=C([C@H](NC1=O)CO)N

Canonical SMILES

CCOC(=O)C1=C(C(NC1=O)CO)N

Synonyms

1H-Pyrrole-3-carboxylicacid,4-amino-2,5-dihydro-5-(hydroxymethyl)-2-oxo-,ethylester,(5S)-

Origin of Product

United States

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